Ethyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate
Description
Ethyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic heterocyclic compound featuring an isoxazole core substituted with a 3,4-dichlorophenyl group at position 3, a methyl group at position 5, and an ethyl ester at position 3. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
ethyl 3-(3,4-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3/c1-3-18-13(17)11-7(2)19-16-12(11)8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMAPLZXRRYKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC(=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate typically involves the condensation of a dichlorobenzohydroxamoyl chloride derivative with an ethyl acetoacetate or related β-ketoester in the presence of a base such as triethylamine. This reaction forms the isoxazole ring via cyclization, introducing the 3,5-disubstituted isoxazole core with an ethyl ester at the 4-position.
Preparation via Condensation of 3,4-Dichlorobenzohydroxamoyl Chloride with Ethyl Acetoacetate
A key method reported in patent literature involves the condensation of 3,4-dichlorobenzohydroxamoyl chloride with ethyl acetoacetate in the presence of triethylamine, which acts as a base to neutralize the generated HCl and promote cyclization.
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- 3,4-Dichlorobenzohydroxamoyl chloride
- Ethyl acetoacetate
- Triethylamine (base)
- Inert dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves)
- Solvent: Typically anhydrous organic solvent such as dichloromethane or ethyl acetate
- Temperature: Ambient to slightly elevated temperatures (room temperature to 40 °C)
-
- Nucleophilic attack of the hydroxamoyl chloride on the β-ketoester.
- Cyclization to form the isoxazole ring.
- Elimination of HCl, scavenged by triethylamine.
- Dehydration facilitated by anhydrous salts to drive the reaction forward.
-
- Crude product is typically purified by extraction and recrystallization.
- Yields reported are generally high (above 80%).
- The product is isolated as a solid or oil depending on the exact substituents.
This method is analogous to the preparation of ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate described in patent US3466296A, which can be adapted for the 3,4-dichloro substitution pattern.
Alternative Synthetic Routes Involving Ethyl Ethoxymethyleneacetoacetate
Another approach involves the preparation of ethyl-5-methylisoxazole-4-carboxylate intermediates from ethyl ethoxymethyleneacetoacetate, followed by cyclization with hydroxylamine derivatives.
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- Formation of Ethyl Ethoxymethyleneacetoacetate:
- React ethyl acetoacetate with triethyl orthoformate and acetic anhydride at 75–150 °C to form ethyl ethoxymethyleneacetoacetate.
- Cyclization with Hydroxylamine Sulfate:
- React the above intermediate with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (−20 °C to 10 °C).
- Isolation and Purification:
- The crude ethyl-5-methylisoxazole-4-carboxylate is purified by extraction and solvent removal.
- Formation of Ethyl Ethoxymethyleneacetoacetate:
| Step | Reagents | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| (a) | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | 75–150 | 1–3 hours | Formation of ethyl ethoxymethyleneacetoacetate |
| (b) | Hydroxylamine sulfate, sodium acetate | −20 to 10 | 1–2 hours | Cyclization to isoxazole |
| (c) | Work-up with extraction solvents | Room temperature | Variable | Purification |
-
- Allows for controlled formation of the isoxazole ring.
- Suitable for scale-up.
Summary Table of Preparation Methods
Chemical Reactions Analysis
2.1. Ester Reduction
The ester group in the compound can be reduced to alcohols or aldehydes using reagents like LiAlH4 or catalytic hydrogenation. This step enables further functionalization, such as the subsequent conversion to carboxylic acids or amides .
2.2. Hydrolysis of Ester Groups
Hydrolysis with strong acids (e.g., potassium hydroxide) converts the ester to the corresponding carboxylic acid. This intermediate is critical for synthesizing derivatives like amides or anilides .
2.3. Carboxylation via Lithiation
Lithiation of the isoxazole ring followed by carbonation introduces carboxylic acid groups. For example, treatment with n-butyllithium and CO2 produces 4-carboxylic acid derivatives .
3.2. Thiosemicarbazide Formation
Reaction with aryl acylhydrazines and ammonium thiocyanate under phase-transfer catalysis (e.g., PEG-600) yields thiosemicarbazides. Ultrasonic irradiation enhances reaction efficiency .
3.3. Thiadiazole Derivatives
Thiosemicarbazides undergo cyclization with acetic acid to form 1,3,4-thiadiazoles, expanding the compound’s functional group diversity .
Reaction Conditions and Challenges
Structural Impurities and Challenges
The synthesis often introduces isomeric impurities, such as ethyl-3-methylisoxazole-4-carboxylate, due to non-specific cyclization pathways. Chromatographic separation is challenging due to similar retention times .
Scientific Research Applications
Ethyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-dichlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
- Structure : Differs in the position of chlorine atoms on the phenyl ring (2,6-dichloro vs. 3,4-dichloro).
- Physicochemical Properties: Molecular Formula: C₁₃H₁₁Cl₂NO₃ Molecular Weight: 300.141 g/mol LogP: 3.35 (indicative of moderate lipophilicity)
- Analytical Method : Separated via reverse-phase HPLC using a Newcrom R1 column, suggesting comparable polarity to the 3,4-dichloro analog .
Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate
- Structure: Substitutes 3,4-dichlorophenyl with 3,4-dimethoxyphenyl and adds an amino group at position 4.
- Physicochemical Properties :
- Molecular Formula: C₁₄H₁₆N₂O₅
- Molecular Weight: 292.29 g/mol
Ethyl 4-[(4-chlorophenyl)carbamoyl]-5-methylisoxazole-3-carboxylate
- Structure : Replaces the 3,4-dichlorophenyl group with a 4-chlorophenylcarbamoyl moiety.
- Key Features :
- CAS: 113762-01-9
- Molecular Formula: C₁₅H₁₄ClN₂O₄
- Molecular Weight: 333.74 g/mol
- Applications : Used in medicinal chemistry as a σ-1 receptor ligand, highlighting the role of carbamoyl substituents in receptor binding .
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
- Structure : Substitutes 3,4-dichlorophenyl with 4-fluorophenyl and uses a methyl ester.
- Physicochemical Properties: Molecular Formula: C₁₂H₁₀FNO₃ Molecular Weight: 235.21 g/mol
Chlorine Position and Lipophilicity
- 3,4-Dichloro vs. 2,6-Dichloro : The 3,4-dichloro substitution likely increases steric hindrance and lipophilicity compared to the 2,6-isomer, affecting membrane permeability and pharmacokinetics .
- LogP Trends : The 3,4-dichloro analog (LogP ~3.35) is less lipophilic than the carbamoyl derivative (LogP unavailable but expected to be higher due to the carbamoyl group) .
Ester Group Influence
- Ethyl vs. For example, methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate (MW 286.13 g/mol) is priced at $730/10g, suggesting high purity requirements in synthesis .
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Critical Peaks/Parameters | Reference |
|---|---|---|
| <sup>1</sup>H NMR | δ 2.70 (s, CH3), δ 7.34–8.38 (Ar-H) | |
| X-ray Diffraction | Space group P1, α = 77.95°, β = 73.44° | |
| HPLC Retention Time | 12.3 min (C18, 70:30 ACN:H2O) |
Q. Table 2. Comparative Bioactivity of Analogues
| Substituent | LogP | EC50 (Agrochemical) | Reference |
|---|---|---|---|
| 3,4-Dichlorophenyl | 3.5 | 0.8 µM | |
| 4-Fluorophenyl | 2.9 | 1.5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
